molecular formula C16H19N5O7 B12286664 3',5',n2-Tri-O-acetyl-2'-deoxyguanosine

3',5',n2-Tri-O-acetyl-2'-deoxyguanosine

Cat. No.: B12286664
M. Wt: 393.35 g/mol
InChI Key: RCOVGEMUNRNWBU-UHFFFAOYSA-N
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Description

3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine is a chemically modified nucleoside, specifically a protected form of 2’-deoxyguanosine. It is often used in research and industrial applications due to its stability and reactivity. The compound has the molecular formula C16H19N5O7 and a molecular weight of 393.35 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine typically involves the acetylation of 2’-deoxyguanosine. This process includes the use of acetic anhydride and a base such as pyridine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl groups at the 3’ and 5’ positions, as well as the amino group at the N2 position .

Industrial Production Methods

In an industrial setting, the production of 3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine follows similar principles but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine involves its conversion to 2’-deoxyguanosine through hydrolysis. The deprotected nucleoside can then participate in various biochemical pathways, including DNA synthesis and repair. The acetyl groups provide stability and protect the nucleoside from premature degradation .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyguanosine: The unprotected form of the nucleoside.

    3’,5’-Di-O-acetyl-2’-deoxyguanosine: A partially protected form with acetyl groups only at the 3’ and 5’ positions.

    N2-Acetyl-2’-deoxyguanosine: A form with an acetyl group only at the N2 position.

Uniqueness

3’,5’,N2-Tri-O-acetyl-2’-deoxyguanosine is unique due to its complete protection of the hydroxyl and amino groups, which enhances its stability and reactivity. This makes it particularly useful in synthetic and biochemical applications where selective deprotection is required .

Properties

Molecular Formula

C16H19N5O7

Molecular Weight

393.35 g/mol

IUPAC Name

[5-(2-acetamido-6-oxo-1H-purin-9-yl)-3-acetyloxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H19N5O7/c1-7(22)18-16-19-14-13(15(25)20-16)17-6-21(14)12-4-10(27-9(3)24)11(28-12)5-26-8(2)23/h6,10-12H,4-5H2,1-3H3,(H2,18,19,20,22,25)

InChI Key

RCOVGEMUNRNWBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C)OC(=O)C

Origin of Product

United States

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